1-((3-nitrophenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole
Description
1-((3-Nitrophenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole is a benzotriazole derivative featuring a sulfonyl group linked to a 3-nitrophenyl substituent. Benzotriazoles are widely employed in organic synthesis as activating agents, leaving groups, or intermediates due to their stability and versatile reactivity .
Properties
IUPAC Name |
1-(3-nitrophenyl)sulfonylbenzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O4S/c17-16(18)9-4-3-5-10(8-9)21(19,20)15-12-7-2-1-6-11(12)13-14-15/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHZEBCUZCDBLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101258590 | |
| Record name | 1-[(3-Nitrophenyl)sulfonyl]-1H-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101258590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1091-86-7 | |
| Record name | 1-[(3-Nitrophenyl)sulfonyl]-1H-benzotriazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1091-86-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(3-Nitrophenyl)sulfonyl]-1H-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101258590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-((3-nitrophenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole typically involves the reaction of 3-nitrobenzenesulfonyl chloride with 1H-benzo[d][1,2,3]triazole under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine or sodium hydroxide to facilitate the formation of the sulfonyl triazole. The reaction conditions, including temperature and reaction time, can be optimized to achieve high yields and purity of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with considerations for cost-effectiveness, safety, and environmental impact. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
1-((3-Nitrophenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:
Substitution Reactions: The nitro group on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds.
Oxidation Reactions: The sulfonyl group can be oxidized to form sulfone derivatives under oxidative conditions
Common reagents and conditions used in these reactions include palladium catalysts, sodium borohydride, hydrogen gas, and various organic solvents. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-((3-Nitrophenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential antibacterial, antiviral, and anticancer properties
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds and functionalized aromatic rings.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic and structural properties.
Chemical Biology: The compound is employed in bioconjugation and labeling studies, facilitating the investigation of biological processes at the molecular level.
Mechanism of Action
The mechanism of action of 1-((3-nitrophenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets and pathways. The nitrophenyl sulfonyl group can form strong interactions with enzymes and receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π stacking interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key comparisons are summarized in Table 1, highlighting substituent effects:
Table 1. Comparison of Selected Benzotriazole Derivatives
Key Observations:
- Thermal Stability: The 4-nitrophenyl analog (mp 242–243°C) demonstrates high stability, suggesting that nitro groups enhance thermal resilience compared to aliphatic substituents (e.g., adamantyl or long-chain alkyl groups in , which showed lower yields under similar conditions) .
- Solubility and Reactivity: Trifluoromethylsulfonyl derivatives () may exhibit enhanced solubility in organic solvents compared to nitro-substituted analogs, impacting their utility in catalysis or materials science.
Biological Activity
1-((3-nitrophenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzo[d][1,2,3]triazole core substituted with a 3-nitrophenyl sulfonyl group. This structural composition is significant for its biological activity, as the triazole ring is known for its pharmacological versatility.
Anticancer Properties
Research has indicated that compounds with a triazole moiety can exhibit significant anticancer activity. For instance, studies have shown that derivatives of triazoles can induce apoptosis in cancer cells. The presence of the nitrophenyl sulfonyl group enhances the compound's ability to interact with biological targets associated with cancer cell proliferation .
Case Study:
A study conducted on various triazole derivatives demonstrated that those containing a sulfonamide linkage exhibited potent cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the inhibition of key signaling pathways involved in cell survival and proliferation .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis revealed that modifications to the nitrophenyl group could enhance antimicrobial efficacy .
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Antiviral Activity
Recent studies have explored the potential antiviral properties of compounds containing triazole moieties. Specifically, research has indicated that certain derivatives can inhibit viral replication by targeting viral enzymes or interfering with viral entry into host cells .
Case Study:
In a study focused on SARS-CoV-2, compounds similar to this compound were shown to inhibit viral spike protein interactions in vitro. This suggests potential applications in developing antiviral therapies .
The biological activity of this compound is primarily mediated through:
- Inhibition of Enzymatic Activity: The sulfonamide group can interact with active sites of enzymes involved in cancer cell metabolism.
- Induction of Apoptosis: The compound may trigger apoptotic pathways in cancer cells through oxidative stress mechanisms.
- Disruption of Membrane Integrity: Its antimicrobial action is likely due to interference with bacterial cell membrane integrity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-((3-nitrophenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via nucleophilic substitution reactions. A typical route involves refluxing 1H-benzo[d][1,2,3]triazole with 3-nitrophenylsulfonyl chloride in dichloromethane (DCM) under basic conditions (e.g., K₂CO₃) to facilitate deprotonation and sulfonylation. Microwave-assisted synthesis can reduce reaction time and improve regioselectivity . Yield optimization depends on solvent polarity, temperature control (70–90°C), and stoichiometric ratios of reactants (1:1.2 molar ratio of triazole to sulfonyl chloride is optimal) .
Q. How is structural characterization of this compound performed, and what analytical techniques are critical for validation?
- Methodology : Use FT-IR to confirm sulfonyl (S=O, ~1350–1150 cm⁻¹) and nitro (N=O, ~1520–1350 cm⁻¹) functional groups. ¹H/¹³C NMR spectra resolve aromatic protons (δ 7.5–8.5 ppm) and sulfonyl-linked carbons. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 316.04). Elemental analysis ensures purity (>95%) .
Q. What preliminary biological screening methods are used to evaluate its bioactivity?
- Methodology : Antimicrobial activity is tested via agar diffusion against E. coli and S. aureus, with MIC (minimum inhibitory concentration) values compared to streptomycin . Anti-inflammatory activity is assessed using carrageenan-induced paw edema in rodent models, while anti-nociceptive effects are measured via hot-plate and acetic acid writhing tests .
Advanced Research Questions
Q. How do computational methods like DFT and molecular docking predict its reactivity and target interactions?
- Methodology : Density Functional Theory (DFT) at the B3LYP/6-311G+(d,p) level calculates electrostatic potential maps to identify nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) predicts binding affinity to enzymes like cyclooxygenase-2 (COX-2) or bacterial dihydrofolate reductase (DHFR), with scoring functions (ΔG < −7 kcal/mol indicating strong binding) .
Q. What solvatochromic properties does this compound exhibit, and how do solvent polarity and substituents affect its electronic transitions?
- Methodology : UV-Vis spectroscopy in solvents of varying polarity (e.g., hexane to DMSO) reveals bathochromic shifts in λmax due to nitro and sulfonyl groups. Kamlet-Taft parameters quantify solvent effects on π→π* transitions. Electron-withdrawing substituents (e.g., -NO₂) enhance charge-transfer transitions, while electron-donating groups reduce them .
Q. How can researchers resolve contradictions in bioactivity data across different studies?
- Methodology : Cross-validate results using orthogonal assays (e.g., MIC vs. time-kill kinetics for antimicrobial activity). Control variables include bacterial strain variability, compound solubility (logP ~2.5), and metabolic stability (microsomal assays). Statistical tools like ANOVA identify significant differences (p < 0.05) in potency .
Q. What structure-activity relationships (SARs) explain the impact of substituents on its pharmacological profile?
- Methodology : Compare derivatives with modified sulfonyl (e.g., 4-bromophenyl vs. 3-nitrophenyl) or triazole substituents. Bioisosteric replacement of the nitro group with cyano (-CN) reduces cytotoxicity but retains antimicrobial activity. QSAR models (e.g., CoMFA) correlate logP, polar surface area, and IC₅₀ values .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology : Use PPE (nitrile gloves, lab coat) due to potential skin/eye irritation. Store in airtight containers (<25°C) away from oxidizers. Neutralize waste with 10% sodium bicarbonate before disposal. Acute toxicity (LD₅₀ > 500 mg/kg in rats) suggests moderate hazard .
Key Research Findings
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
